N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide
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Overview
Description
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide is a complex organic compound that features a thiazole ring, a nitrobenzamide group, and a dimethoxyphenyl moiety
Mechanism of Action
Target of Action
The primary targets of the compound N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide are currently unknown . The compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Specific details about how these factors influence this compound are currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Attachment of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the thiazole ring is treated with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Nitrobenzamide Group: The nitrobenzamide moiety can be synthesized by nitration of benzamide, followed by coupling with the thiazole intermediate through an amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger quantities of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methoxy groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acetic acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes depending on the site of oxidation.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to known inhibitors.
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.
Medicine
Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Anti-inflammatory Properties: Potential use in the treatment of inflammatory diseases due to its ability to modulate specific biochemical pathways.
Industry
Dye Synthesis: The compound can be used as an intermediate in the synthesis of dyes and pigments.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzamide: Similar structure but with a different position of the nitro group.
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties
Biological Activity
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, biological properties, and relevant research findings.
Compound Overview
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C22H26N2O4S
- Molecular Weight: 446.6 g/mol
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The process includes:
- Preparation of the Thiazole Ring: This involves the reaction of appropriate precursors under controlled conditions.
- Functionalization: The thiazole is then functionalized with the dimethoxyphenyl and methyl groups.
- Linker Introduction: An ethyl linker is added to connect the thiazole to the benzamide moiety.
- Final Modification: The introduction of the nitro group completes the synthesis.
Each step requires specific reaction conditions to ensure high yields and purity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzamides have been shown to inhibit PARP-1, an enzyme involved in DNA repair mechanisms. Inhibitors of PARP-1 can enhance the efficacy of DNA-damaging agents used in cancer therapy .
The biological activity of this compound may be attributed to its ability to interact with DNA and inhibit cellular processes such as replication and repair. The presence of the thiazole ring and nitro group may enhance its reactivity towards biological targets.
Case Studies
-
In Vitro Studies:
- In vitro assays demonstrated that similar thiazole-containing compounds exhibit cytotoxic effects on various cancer cell lines. These studies often utilize cell viability assays to measure the effectiveness of the compound against cancer cells.
- Mutagenicity Testing:
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-13-19(10-11-22-20(25)14-4-7-16(8-5-14)24(26)27)30-21(23-13)15-6-9-17(28-2)18(12-15)29-3/h4-9,12H,10-11H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDKMRRIRPRNFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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